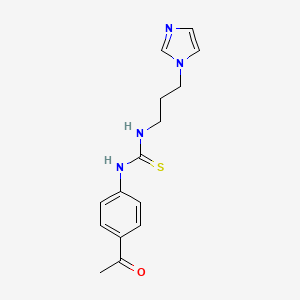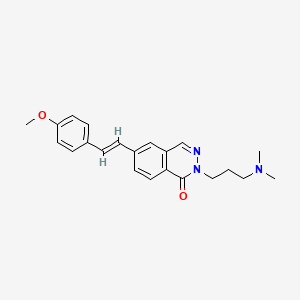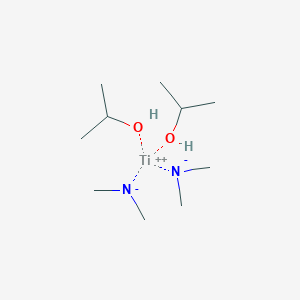
Bis(i-propoxy)bis(dimethylamino)titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(i-propoxy)bis(dimethylamino)titanium is a chemical compound with the molecular formula C10H26N2O2Ti. It is known for its use in various chemical processes and applications, particularly in the field of materials science and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(i-propoxy)bis(dimethylamino)titanium can be synthesized through the reaction of titanium tetrachloride with isopropanol and dimethylamine. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Bis(i-propoxy)bis(dimethylamino)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different titanium-based compounds.
Substitution: The isopropoxy and dimethylamino groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound include titanium dioxide, substituted titanium compounds, and various organic derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Bis(i-propoxy)bis(dimethylamino)titanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of titanium-based catalysts and materials.
Biology: The compound is explored for its potential use in biological imaging and as a contrast agent.
Mecanismo De Acción
The mechanism of action of bis(i-propoxy)bis(dimethylamino)titanium involves its interaction with molecular targets through coordination chemistry. The titanium center can form complexes with various ligands, influencing the reactivity and properties of the compound. These interactions are crucial for its catalytic activity and other applications .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(dimethylamino)titanium diisopropoxide
- Titanium tetraisopropoxide
- Titanium tetrachloride
Uniqueness
Bis(i-propoxy)bis(dimethylamino)titanium is unique due to its specific combination of isopropoxy and dimethylamino groups, which confer distinct reactivity and properties compared to other titanium compounds. This uniqueness makes it valuable in specialized applications where other titanium compounds may not be as effective .
Propiedades
Número CAS |
16530-80-6 |
|---|---|
Fórmula molecular |
C10H28N2O2Ti |
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
dimethylazanide;propan-2-ol;titanium(2+) |
InChI |
InChI=1S/2C3H8O.2C2H6N.Ti/c2*1-3(2)4;2*1-3-2;/h2*3-4H,1-2H3;2*1-2H3;/q;;2*-1;+2 |
Clave InChI |
ZDMZDBUVCOTPSP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O.CC(C)O.C[N-]C.C[N-]C.[Ti+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


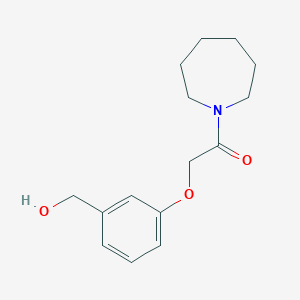
![tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14795182.png)
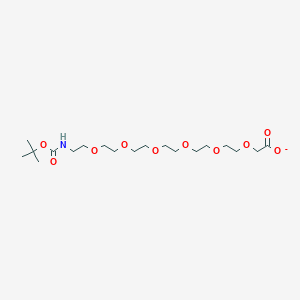
![tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]carbamate](/img/structure/B14795187.png)
![2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14795192.png)
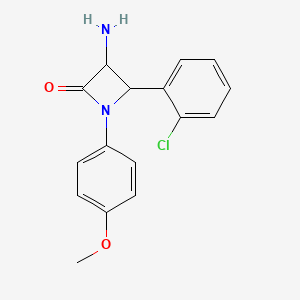
![2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B14795204.png)
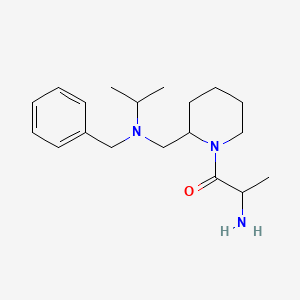
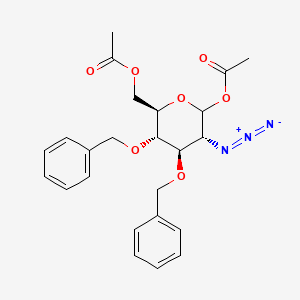
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-8,9-dihydro-7H-purin-8-one](/img/structure/B14795215.png)
![N-[4-(2-hydroxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B14795223.png)
![2-[(2S)-2-[(8R,10R,14R)-3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B14795227.png)
